6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932283
InChI: InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9ClO4
Molecular Weight: 240.64 g/mol

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC15932283

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C11H9ClO4
Molecular Weight 240.64 g/mol
IUPAC Name 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14)
Standard InChI Key IHQRMGCFJBPVAY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl

Introduction

Chemical Profile and Synthesis

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, reflects its substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H9ClO4\text{C}_{11}\text{H}_9\text{ClO}_4
Molecular Weight240.64 g/mol
CAS Number1263215-42-4
Purity≥97%
SMILES NotationCOC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl

The canonical SMILES string indicates a fused benzopyran core with a carboxylic acid group at position 3, a chlorine atom at position 6, and a methoxy group at position 7 .

Synthesis Strategies

Industrial synthesis routes for chromene derivatives often involve multi-step reactions. For 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, potential methods include:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of terminal alkynes with halogenated precursors, followed by cyclization .

  • Cacchi Annulation: One-pot tandem reactions to construct the chromene ring system .

  • Esterification/Hydrolysis: Conversion of ester precursors to carboxylic acids using acidic or basic conditions.

Optimization of these methods focuses on improving yield and scalability. For example, the use of PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2-CuI catalysts in Sonogashira couplings enhances efficiency .

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography of related chromene derivatives reveals planar benzopyran rings with deviations <0.25 Å . In 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (a structural analog), non-hydrogen atoms exhibit coplanarity (RMSD = 0.0670 Å), with the pyran carbonyl oxygen showing the largest deviation . Substitutions like chlorine and methoxy groups influence electron distribution, affecting reactivity and intermolecular interactions.

Intermolecular Interactions

Key non-covalent interactions observed in chromene derivatives include:

  • π-π Stacking: Centroid distances of ~3.8 Å between aromatic rings .

  • Halogen Bonding: Type I Cl···Cl interactions (3.397 Å) in chlorinated analogs .

  • Hydrogen Bonding: N–H···N bonds in hydrazone derivatives (2.2–2.5 Å) .

These interactions dictate packing patterns in the solid state and may influence solubility and bioavailability.

Precaution CodeDescription
P261Avoid inhalation of dust/particles
P264Wash hands thoroughly after handling
P280Wear protective gloves/eye protection

The compound is labeled for research use only, with no human or veterinary applications .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize enzyme inhibition.

  • In Vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.

  • Synergistic Combinations: Testing with existing therapeutics to enhance efficacy.

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